![molecular formula C18H17ClN2O4S B5066924 N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-methylbenzamide](/img/structure/B5066924.png)
N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-methylbenzamide
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Description
N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-methylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development.
Scientific Research Applications
- N-Benzylbenzamide inhibits the activity of tyrosinase , an enzyme involved in melanin synthesis. By interfering with tyrosinase, this compound may find applications in skin-lightening formulations or treatments for hyperpigmentation .
- Studies have explored the neuroleptic (antipsychotic) activity of benzamides, including N-benzylbenzamide. Researchers investigate the structure-activity relationships to understand how subtle modifications affect pharmacological properties .
- The benzylic position in N-benzylbenzamide is chemically reactive. It undergoes various reactions, including:
- Free Radical Bromination : N-bromosuccinimide (NBS) can selectively brominate the benzylic position, leading to the formation of a benzylic radical. This reaction is useful in synthetic chemistry .
- Nucleophilic Substitution (SN1 and SN2) : Depending on the specific benzylic halide, reactions can proceed via either SN1 or SN2 pathways. Primary benzylic halides typically favor SN2, while secondary and tertiary ones follow SN1 due to resonance-stabilized carbocations .
- Unlike electrophilic aromatic substitution, which occurs on the aromatic ring, the benzylic position is more reactive due to the absence of aromatic stabilization. Thus, N-benzylbenzamide undergoes different types of reactions at this position .
Tyrosinase Inhibition
Neuroleptic Activity and Structure-Activity Relationships
Reactions at the Benzylic Position
Comparison with Electrophilic Aromatic Substitution
properties
IUPAC Name |
N-benzyl-2-chloro-N-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-20(12-13-5-3-2-4-6-13)18(23)15-11-14(7-8-16(15)19)21-17(22)9-10-26(21,24)25/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPSZSVUMIBROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-chloro-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-methylbenzamide |
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